molecular formula C8H6Cl2O2 B125908 2,6-Dichlorophenylacetic acid CAS No. 6575-24-2

2,6-Dichlorophenylacetic acid

Cat. No. B125908
Key on ui cas rn: 6575-24-2
M. Wt: 205.03 g/mol
InChI Key: SFAILOOQFZNOAU-UHFFFAOYSA-N
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Patent
US04544670

Procedure details

30.93 g of thionyl chloride are added dropwise to a warmed, mechanically stirred mixture of 45.12 g of 2,6-dichlorophenylacetic acid in 125 ml of toluene. The reaction mixture is then maintained at reflux for 5 hrs and cooled overnight at RT. The reaction mixture is concentrated in vacuo and the concentrate dissolved in hot petroleum ether and the solids filtered. The filtrate is concentrated in vacuo to give a dark amber liquid, which is distilled to give a clear pinkish liquid.
Quantity
30.93 g
Type
reactant
Reaction Step One
Quantity
45.12 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][C:14]([OH:16])=O>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][C:14]([Cl:3])=[O:16]

Inputs

Step One
Name
Quantity
30.93 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
45.12 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the concentrate dissolved in hot petroleum ether
FILTRATION
Type
FILTRATION
Details
the solids filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark amber liquid, which
DISTILLATION
Type
DISTILLATION
Details
is distilled
CUSTOM
Type
CUSTOM
Details
to give a clear pinkish liquid

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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